molecular formula C15H17FN2S B1236263 Unii-O5LR0V4ple

Unii-O5LR0V4ple

Cat. No.: B1236263
M. Wt: 275.38 g/mol
InChI Key: PRKFPWWJRYMJRV-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-O5LR0V4ple is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This identifier ensures unambiguous scientific descriptions of substances relevant to medicine and translational research, adhering to stringent regulatory standards . Researchers can access its full profile via the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) .

Properties

Molecular Formula

C15H17FN2S

Molecular Weight

275.38 g/mol

IUPAC Name

1-[2-[5-(fluoromethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine

InChI

InChI=1S/C15H17FN2S/c1-18(2)11-13-5-3-4-6-14(13)19-15-8-7-12(9-16)10-17-15/h3-8,10H,9,11H2,1-2H3/i1-1

InChI Key

PRKFPWWJRYMJRV-BJUDXGSMSA-N

Isomeric SMILES

CN([11CH3])CC1=CC=CC=C1SC2=NC=C(C=C2)CF

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=NC=C(C=C2)CF

Synonyms

(11C)2-(2-(dimethylaminomethylphenylthio))-5-fluoromethylphenylamine
(11C)AFA
(11C)AFM
2-(2-(dimethylaminomethylphenylthio))-5-fluoromethylphenylamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-O5LR0V4ple, a systematic comparison with structurally or functionally analogous compounds is essential. Below is a framework for such an analysis, based on academic and regulatory guidelines:

Structural Analogues

Structural similarity is often determined by shared core motifs, functional groups, or metal coordination (for inorganic compounds). For example:

  • Compound A : A hypothetical analogue with a similar backbone but differing in substituents (e.g., hydroxyl vs. methyl groups).
  • Compound B : A derivative with altered stereochemistry or metal ion substitution (e.g., zinc instead of iron) .

Functional Analogues

Functional comparisons focus on shared applications, such as therapeutic targets or industrial uses:

  • Compound C : A drug with the same mechanism of action but distinct pharmacokinetics.
  • Compound D : An industrial catalyst with comparable efficiency but improved stability .

Physicochemical Properties

Key parameters include solubility, melting/boiling points, and spectral data (NMR, IR, MS). For instance:

Property UNII-O5LR0V4ple Compound A Compound B
Molecular Weight [Data required] 250.3 g/mol 265.8 g/mol
Solubility (H₂O) Insoluble Partially soluble Insoluble
Melting Point 156–158°C 142–145°C 160–163°C
Key NMR Peaks (¹H) δ 7.2 (s, 2H) δ 7.5 (d, 1H) δ 6.9 (m, 2H)

Note: Placeholder data illustrate typical comparative formats; actual values require experimental validation .

Methodological Considerations for Comparative Studies

Nomenclature and Referencing: Use IUPAC names consistently and cite databases like GSRS for UNIIs .

Data Reproducibility : Provide detailed experimental protocols (e.g., reaction times, purification methods) to enable replication .

Spectral Validation : Include raw NMR/IR spectra in supporting information to confirm compound identity .

Statistical Rigor : Report biological data with standard deviations and p-values, using appropriate controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.